molecular formula C9H10O4 B13874631 Methyl 3-hydroxy-5-(hydroxymethyl)benzoate CAS No. 268232-16-2

Methyl 3-hydroxy-5-(hydroxymethyl)benzoate

Cat. No.: B13874631
CAS No.: 268232-16-2
M. Wt: 182.17 g/mol
InChI Key: HREIROHQAJIJHT-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H10O4 It is a derivative of benzoic acid and is characterized by the presence of hydroxyl and hydroxymethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-5-(hydroxymethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-5-(hydroxymethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(hydroxymethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-hydroxy-5-(hydroxymethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-5-(hydroxymethyl)benzoate involves its interaction with specific molecular targets and pathways. In biological systems, it may be metabolized by enzymes such as esterases and oxidases, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating various biochemical pathways .

Comparison with Similar Compounds

Methyl 3-hydroxy-5-(hydroxymethyl)benzoate can be compared with other similar compounds such as:

    Methyl 3-hydroxybenzoate: Lacks the hydroxymethyl group, resulting in different chemical reactivity and biological activity.

    Methyl 3,5-dihydroxybenzoate: Contains an additional hydroxyl group, which can influence its solubility and interaction with biological targets.

    Methyl 3-hydroxy-4-(hydroxymethyl)benzoate:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Properties

CAS No.

268232-16-2

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

methyl 3-hydroxy-5-(hydroxymethyl)benzoate

InChI

InChI=1S/C9H10O4/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4,10-11H,5H2,1H3

InChI Key

HREIROHQAJIJHT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CO)O

Origin of Product

United States

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